[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
Brand Name:
Vulcanchem
CAS No.:
1042-93-9
VCID:
VC21007926
InChI:
InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22)
SMILES:
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C
Molecular Formula:
C16H24N2O5
Molecular Weight:
324.37 g/mol
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
CAS No.: 1042-93-9
Cat. No.: VC21007926
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042-93-9 |
|---|---|
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | [4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
| Standard InChI | InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22) |
| Standard InChI Key | BPUYNCJCQVSSST-UHFFFAOYSA-N |
| SMILES | CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
| Canonical SMILES | CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator